Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 77837-09-3 . It has a molecular weight of 229.24 . The IUPAC name for this compound is methyl 6-oxo-1-phenyl-pyridine-3-carboxylate .
Synthesis Analysis
A catalytic multicomponent protocol has been developed to synthesize dihydropyridine-3-carboxylates . This involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .
Molecular Structure Analysis
The linear formula of “Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is C13H11NO3 . The InChI Code for this compound is provided in the source .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of dihydropyridine-3-carboxylates include nucleophilic additions of in situ-generated copper acetylides on carbon electrophiles . This strategy is rooted in the ability of copper salts to preclude the π-electrons density across the triple bonds which results in developing appreciable partial positive charge in alkyne synthon .
Physical And Chemical Properties Analysis
“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” has a boiling point and melting point of 160-162°C . The compound is stored at room temperature .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Summary:
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate exhibits promising pharmacological properties, making it a candidate for drug development. Researchers have explored its potential as an antihypertensive agent, calcium channel blocker, or even as an anti-inflammatory compound.
Methods and Experimental Procedures:
- Synthesis : The compound can be synthesized through a multicomponent protocol, often involving copper catalysts and organolithium reagents .
Results and Outcomes:
- Anti-Inflammatory Potential : Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate may inhibit inflammatory pathways, making it relevant for treating inflammatory diseases .
Organic Synthesis and Catalysis
Summary:
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecules.
Methods and Experimental Procedures:
Results and Outcomes:
- Catalytic Transformations : The compound undergoes transformations to yield valuable intermediates .
Material Science and Polymer Chemistry
Summary:
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can be incorporated into polymer structures.
Methods and Experimental Procedures:
Results and Outcomes:
Safety And Hazards
properties
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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